2-phenoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide
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Overview
Description
2-phenoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide is a synthetic organic compound that features a phenoxy group, a thiophene ring, and a cyclopentyl moiety
Mechanism of Action
Target of Action
Boronic acids and their esters, which this compound may be related to, are often used in the design of new drugs and drug delivery devices .
Mode of Action
It’s worth noting that boronic acids and their esters are generally involved in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, which this compound might be involved in, is known to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
It’s worth noting that boronic acids and their esters are often used in the design of new drugs and drug delivery devices .
Action Environment
It’s important to note that these compounds are only marginally stable in water and their reaction rate is considerably accelerated at physiological ph .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide typically involves multi-step organic reactions One common approach is to start with the preparation of the cyclopentylmethylamine derivative, which is then reacted with a thiophene-containing compound
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the amide group can produce the corresponding amine.
Scientific Research Applications
2-phenoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers investigate its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various conditions.
Industry: It may be used in the development of new materials with specific properties, such as electronic or optical applications.
Comparison with Similar Compounds
Similar Compounds
2-phenoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)propanamide: Similar structure with a thiophene ring at a different position.
2-phenoxy-N-((1-(furan-3-yl)cyclopentyl)methyl)propanamide: Contains a furan ring instead of a thiophene ring.
2-phenoxy-N-((1-(pyridin-3-yl)cyclopentyl)methyl)propanamide: Features a pyridine ring in place of the thiophene ring.
Uniqueness
2-phenoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Properties
IUPAC Name |
2-phenoxy-N-[(1-thiophen-3-ylcyclopentyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-15(22-17-7-3-2-4-8-17)18(21)20-14-19(10-5-6-11-19)16-9-12-23-13-16/h2-4,7-9,12-13,15H,5-6,10-11,14H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNNWTIEJUCPBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CCCC1)C2=CSC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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